molecular formula C28H30N2O5 B14955614 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14955614
M. Wt: 474.5 g/mol
InChI Key: QWLQAUCUIKAPLB-LCUIJRPUSA-N
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Description

1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the pyrrol-2-one core, followed by the introduction of the furan-2-yl and benzoyl groups through various coupling reactions. The dimethylamino group is typically introduced via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the benzoyl group would yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique properties could be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one
  • 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-{4-[(4-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C28H30N2O5

Molecular Weight

474.5 g/mol

IUPAC Name

(4Z)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H30N2O5/c1-19-7-4-8-20(17-19)18-35-22-12-10-21(11-13-22)26(31)24-25(23-9-5-16-34-23)30(28(33)27(24)32)15-6-14-29(2)3/h4-5,7-13,16-17,25,31H,6,14-15,18H2,1-3H3/b26-24-

InChI Key

QWLQAUCUIKAPLB-LCUIJRPUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN(C)C)C4=CC=CO4)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=CO4)O

Origin of Product

United States

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